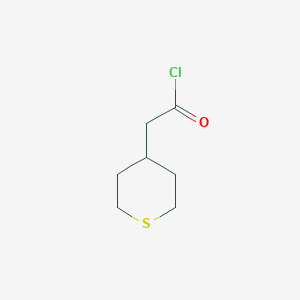
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride is an organic compound that features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-hexadiene with sulfur sources under specific conditions.
Acetylation: The thiopyran ring is then acetylated using acetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur-containing compounds.
Scientific Research Applications
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly those targeting sulfur-containing functional groups.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: Similar in structure but contains an oxygen atom instead of sulfur.
Tetrahydrothiophene: Similar sulfur-containing ring but lacks the acetyl chloride group.
2-(Tetrahydro-2H-thiopyran-4-yl)acetate: An ester derivative of the compound.
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride is unique due to its combination of a thiopyran ring and an acetyl chloride group, which imparts specific reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C7H11ClOS |
|---|---|
Molecular Weight |
178.68 g/mol |
IUPAC Name |
2-(thian-4-yl)acetyl chloride |
InChI |
InChI=1S/C7H11ClOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 |
InChI Key |
OHJMDEPIJKMTES-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















